Methyl 1-(2-cyanopyridin-4-yl)piperidine-4-carboxylate
Overview
Description
Methyl 1-(2-cyanopyridin-4-yl)piperidine-4-carboxylate is a chemical compound with the molecular formula C13H15N3O2 and a molecular weight of 245.28 g/mol
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 1-(2-cyanopyridin-4-yl)piperidine-4-carboxylate typically involves the reaction of 2-cyanopyridine with piperidine-4-carboxylic acid methyl ester under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature and pressure to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar synthetic routes but with optimized reaction conditions to increase yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: Methyl 1-(2-cyanopyridin-4-yl)piperidine-4-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles in the presence of a suitable solvent.
Major Products Formed:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can yield amines or alcohols.
Substitution: Substitution reactions can lead to the formation of various derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 1-(2-cyanopyridin-4-yl)piperidine-4-carboxylate has several scientific research applications:
Chemistry: It can be used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound may be utilized in the study of biological systems and processes.
Industry: The compound can be used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism by which Methyl 1-(2-cyanopyridin-4-yl)piperidine-4-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to the modulation of biological processes. The exact mechanism of action can vary depending on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Methyl 1-(2-cyanopyridin-4-yl)piperidine-4-carboxylate can be compared with other similar compounds, such as:
Methyl 1-(2-cyanopyridin-3-yl)piperidine-4-carboxylate
Methyl 1-(2-cyanopyridin-5-yl)piperidine-4-carboxylate
Methyl 1-(2-cyanopyridin-6-yl)piperidine-4-carboxylate
These compounds share structural similarities but may exhibit different properties and applications due to variations in their molecular structures.
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Properties
IUPAC Name |
methyl 1-(2-cyanopyridin-4-yl)piperidine-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O2/c1-18-13(17)10-3-6-16(7-4-10)12-2-5-15-11(8-12)9-14/h2,5,8,10H,3-4,6-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHOGTIYTHZRNRK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCN(CC1)C2=CC(=NC=C2)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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